molecular formula C7H8O<br>C7H8O<br>CH3C6H4OH B1676322 m-Cresol CAS No. 108-39-4

m-Cresol

Cat. No.: B1676322
CAS No.: 108-39-4
M. Wt: 108.14 g/mol
InChI Key: RLSSMJSEOOYNOY-UHFFFAOYSA-N
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Description

M-Cresol: 3-methylphenol , is an organic compound with the chemical formula CH₃C₆H₄OH. It is a colorless to yellowish liquid that is a derivative of phenol. This compound is one of the three isomers of cresol, the others being ortho-cresol and para-cresol. It is commonly used as an intermediate in the production of other chemicals and has various applications in different industries .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Catalytic Synthesis: The preparation of this compound can also involve the use of catalysts.

Comparison with Similar Compounds

Uniqueness of this compound:

Properties

IUPAC Name

3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3
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InChI Key

RLSSMJSEOOYNOY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O, Array
Record name M-CRESOL
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Related CAS

27289-33-4, 3019-89-4 (hydrochloride salt)
Record name Phenol, 3-methyl-, homopolymer
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Record name Metacresol [USP:BAN]
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DSSTOX Substance ID

DTXSID6024200
Record name m-Cresol
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Molecular Weight

108.14 g/mol
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Physical Description

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Colorless or yellowish liquid with a phenolic odor; mp = 11-12 deg C; [Merck Index] Hygroscopic; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour, Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54 °F.]
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

397 °F at 760 mmHg (NTP, 1992), 202.2 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 397 °F
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

187 °F (NTP, 1992), 187 °F (86 °C) (Closed cup), 86 °C (187 °F) - closed cup, 86 °C, 187 °F
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Record name m-CRESOL
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 2.22X10+4 mg/L at 25 °C, Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether, Miscible with acetone, benzene, carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 22.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.4 (moderate), slightly soluble in water; soluble in oils, miscible (in ethanol), 2%
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URL https://cameochemicals.noaa.gov/chemical/8468
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Record name M-Cresol
Source DrugBank
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Source Human Metabolome Database (HMDB)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.0336 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.034 at 20 °C/4 °C, Relative density (water = 1): 1.03, 1.028-1.033, 1.03
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Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

0.04 mmHg at 68 °F ; 1 mmHg at 126 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13, (77 °F): 0.14 mmHg
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless, yellowish liquid, Colorless to yellow liquid [Note: A solid below 54 degrees F]., Colorless, yellowish or pinkish liquid

CAS No.

108-39-4
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Melting Point

52.7 °F (NTP, 1992), 12.2 °C, 11.8 °C, 11-12 °C, 54 °F
Record name M-CRESOL
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Synthesis routes and methods I

Procedure details

A 250-ml flask is charged with 50 mls of methylisopropyl ketone, 70 mls of toluene, 20 mls of water and 10 mls of 36% H2O2 (slowly added), 10 g of titanium silicalite. There are obtained 5.5 millimols of o-cresol (=13.7%), 3.2 millimol of m-cresol (=8.3%) and 31.2 millimol (=78%) of p-cresol, the yield relative to H2O2 being 41%.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
13.7%
Yield
8.3%
Yield
78%

Synthesis routes and methods II

Procedure details

10 g of the same catalyst as in Example 16, previously treated with H3PO4 and fired at 550° C., are placed in a 500-ml reactor together with 75 mls of toluene, 50 mls of methylisobutyl ketone and 20 mls of water. There are added 10 mls of 35% H2O2. There are obtained 0.712 g of ortho-cresol (=14.5%), 0.53 g of meta-cresol (10.8%) and 3.7 g of para-cresol (=75%), with a yield relative to H2O2 of 45%.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
same catalyst
Quantity
10 g
Type
catalyst
Reaction Step Three
Yield
14.5%
Yield
10.8%
Yield
75%

Synthesis routes and methods III

Procedure details

A 500-ml flask is charged with 150 mls toluene, 100 mls methylisobutyl ketone, 40 mls of water and 20 g of titanium silicalite. To this slurry there are added 25 mls of 36% H2O2 while maintaining the temperature to 90° C. There are obtained 8.5 g of para cresol, 1.2 g of meta cresol, 1.9 g of ortho cresol, with a yield relative to H2O2 of 21%. 100 mls of such a solution are distilled and 4.2 g of cresols are obtained, with the following distribution of the isomers: 73.2% of para cresol, 10.34% of the meta isomer and 16.46% of the ortho isomer.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Among these, for example, a novolak resin obtained from phenol and formaldehyde, a novolak resin obtained from m-cresol n and formaldehyde, a novolak resin obtained from p-cresol and formaldehyde, a novolak resin obtained from o-cresol and formaldehyde, a novolak resin obtained from octylphenol and formaldehyde, a novolak resin obtained from an m-/p-cresol mixture and formaldehyde, a novolak resin obtained from a phenol/cresol (any one of m-, p-, o- or m-/p-, m-/o-, o-/p-mixture) mixture and formaldehyde, and the like are preferable.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

An aqueous solution (Stock solution I) of phenol, m-cresol, glycerol and NaCl was prepared together with an aqueous solution (Stock solution II) of LysB29Nε-hexadecandioyl-γ-Glu desB30 human insulin. An aqueous solution (Stock solution III) of citrate (citric acid, monohydrate) was prepared and pH was adjusted to 7.4 using diluted HCl/NaOH. A fraction of Stock solution I was mixed with variable amounts of Stock solution III and a fraction of Stock solution II was added and pH was adjusted to about 7.5. An aqueous 10 mM zinc acetate solution was added in six equal portions, pH was adjusted to 7.4 using diluted HCl/NaOH and the solution was filtered through a 0.22 μm sterile filter.
[Compound]
Name
LysB29Nε-hexadecandioyl-γ-Glu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
HCl NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
HCl NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-Cresol
Reactant of Route 2
m-Cresol
Reactant of Route 3
m-Cresol
Reactant of Route 4
m-Cresol
Reactant of Route 5
m-Cresol
Reactant of Route 6
m-Cresol
Customer
Q & A

Q1: What is the molecular formula and weight of metacresol?

A1: Metacresol has the molecular formula C7H8O and a molecular weight of 108.14 g/mol.

Q2: What spectroscopic data are available for metacresol?

A2: Researchers have utilized techniques like UV spectroscopy to study metacresol. For instance, one study employed UV detection at wavelengths of 280 nm and 290 nm for the analysis of metacresol in water samples. []

Q3: What are the common uses of metacresol?

A3: Metacresol serves as an important component in various applications. It is widely used as a preservative in pharmaceutical formulations, including insulin preparations. [, , , ] Additionally, it finds use as a disinfectant in agricultural and veterinary settings. []

Q4: How does metacresol interact with materials like PVC?

A4: Studies reveal that metacresol exhibits significant interaction with polyvinyl chloride (PVC), leading to sorption. [] This phenomenon can be problematic in medical devices like infusion lines as it can lead to a reduction in the delivered dose of medications and potentially affect the stability of the drug formulation. []

Q5: What alternative materials show better compatibility with metacresol?

A5: Research suggests that polyethylene (PE) and co-extruded polyethylene/polyvinyl chloride (PE/PVC) materials demonstrate better compatibility with metacresol compared to PVC. [] These materials show less interaction and sorption with metacresol, making them potentially more suitable for applications where contact with this compound is unavoidable. []

Q6: How stable is metacresol in pharmaceutical formulations?

A6: The stability of metacresol in pharmaceutical formulations is a crucial consideration. Studies have investigated the stability of diluted insulin solutions containing metacresol as a preservative under various storage conditions. [, , ] Findings indicate that metacresol can permeate through certain vial stopper materials, leading to a decrease in its concentration over time. []

Q7: What factors influence the stability of metacresol in solutions?

A7: The stability of metacresol in solutions is influenced by factors like temperature, storage duration, and the type of container used. [, , , ] For instance, storing diluted insulin solutions containing metacresol at ambient temperature in cyclic olefin copolymer (COC) vials can lead to a decline in metacresol concentration over time, impacting the overall stability of the formulation. []

Q8: What analytical techniques are employed to quantify metacresol?

A8: Researchers utilize high-performance liquid chromatography (HPLC) coupled with UV detection for the accurate quantification of metacresol in various matrices, including pharmaceutical formulations and environmental samples. [, , , , ] This technique allows for sensitive and specific measurement of metacresol levels, ensuring the quality and safety of products.

Q9: How is the accuracy and reliability of metacresol analytical methods ensured?

A9: The analytical methods employed for quantifying metacresol undergo rigorous validation processes to ensure their accuracy, precision, and specificity. [] This involves establishing and verifying parameters like linearity, range, limit of detection, limit of quantification, accuracy, precision, and robustness. [] These measures are essential for generating reliable and reproducible results in research and quality control settings.

Q10: Are there any toxicological concerns associated with metacresol?

A10: Metacresol can cause skin burns and, if it penetrates the skin, can harm internal organs like the liver, heart, brain, and kidneys. [] It is essential to handle metacresol with caution and use appropriate personal protective equipment to minimize the risk of exposure.

Q11: What treatment strategies are available for metacresol burns?

A11: Prompt medical attention is critical in cases of metacresol burns. Immediate excision of the affected area followed by skin grafting is recommended to minimize absorption. [] Topical application of silver sulfadiazine or sodium sulfate compresses, as well as flushing with running water, can help alleviate direct skin injury. [] Additionally, supportive care with medications to protect vital organs may be necessary. []

Q12: Can metacresol trigger allergic reactions in individuals using insulin?

A12: Yes, metacresol, as a preservative in some insulin preparations, has been identified as a potential allergen. [, , , ] Some individuals with diabetes have reported allergic reactions to insulin, and through allergy testing, metacresol was identified as the culprit rather than the insulin molecule itself. []

Q13: What are the options for patients experiencing insulin allergy due to metacresol?

A13: Patients experiencing allergic reactions to insulin preparations containing metacresol have a few options. Switching to an insulin formulation that uses a different preservative, like phenol, or one that is preservative-free might be a solution. [, ] In rare cases, individuals with severe, life-threatening allergies may require desensitization or alternative treatments like pancreatic transplantation. [, ]

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